Anhydrodihydroartemisnin

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,4S,5R,8S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadec-9-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-9-4-5-11-10(2)8-16-13-15(11)12(9)6-7-14(3,17-13)18-19-15/h8-9,11-13H,4-7H2,1-3H3/t9-,11+,12+,13-,14-,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKXCIQFCSITOCY-VLDCTWHGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(=COC3C24C1CCC(O3)(OO4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C(=CO[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50327855 |

Source

|

| Record name | Anhydrodihydroartemisinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82596-30-3 |

Source

|

| Record name | Anhydrodihydroartemisnin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082596303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anhydrodihydroartemisinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANHYDRODIHYDROARTEMISNIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YH8NQO930 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Anhydrodihydroartemisinin: A Technical Guide to its Genesis, Characterization, and Biological Significance

Abstract

Anhydrodihydroartemisinin, a semi-synthetic derivative of the potent antimalarial compound artemisinin, stands as a molecule of significant interest to researchers in drug development and medicinal chemistry. Though often characterized as a degradation product of its more widely used precursors, dihydroartemisinin and artesunate, anhydrodihydroartemisinin possesses a unique chemical profile and a spectrum of biological activities that warrant a deeper technical understanding. This guide provides an in-depth exploration of the discovery, isolation, and detailed characterization of anhydrodihydroartemisinin. It is designed to equip researchers, scientists, and drug development professionals with the requisite knowledge to synthesize, identify, and evaluate this compound, fostering further investigation into its potential therapeutic applications.

Introduction: The Context of Anhydrodihydroartemisinin

The discovery of artemisinin from the plant Artemisia annua in the 1970s by Chinese scientist Tu Youyou was a landmark achievement in the fight against malaria.[1] This sesquiterpene lactone, with its unique 1,2,4-trioxane endoperoxide bridge, provided a powerful new weapon against drug-resistant strains of Plasmodium falciparum. The subsequent development of semi-synthetic derivatives, such as dihydroartemisinin (DHA), artemether, and artesunate, enhanced the therapeutic profile of this class of drugs.[1]

Anhydrodihydroartemisinin emerges from this chemical lineage, primarily as a product of the dehydration of dihydroartemisinin, a reaction that can occur under acidic conditions or upon thermal stress.[2] While its antimalarial activity is notably weaker than its parent compounds, the exploration of its other biological properties, including potential anticancer and antiviral activities, has rendered it a subject of continued scientific inquiry.[3][4] This guide will delve into the technical intricacies of this molecule, providing a comprehensive resource for the scientific community.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of anhydrodihydroartemisinin is essential for its handling, characterization, and formulation.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂O₄ | |

| Molecular Weight | 266.33 g/mol | |

| CAS Number | 82596-30-3 | [5] |

| Appearance | White Solid | [5] |

| Storage | 2-8°C Refrigerator | [5] |

Synthesis and Isolation: From Precursor to Product

The primary route to anhydrodihydroartemisinin is through the acid-catalyzed dehydration of dihydroartemisinin. This process involves the elimination of a water molecule from the hemiacetal functionality of DHA to form a double bond.

Synthesis of Dihydroartemisinin (Precursor)

The synthesis of the precursor, dihydroartemisinin, from artemisinin is a well-established and efficient process.[6][7]

Materials:

-

Artemisinin

-

Methanol (analytical grade)

-

Sodium borohydride (NaBH₄)

-

Glacial acetic acid

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Suspend artemisinin in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the suspension to 0-5 °C using an ice bath.[8]

-

Slowly add sodium borohydride (in a molar ratio of approximately 1:1.5 to 1:2.5 artemisinin to NaBH₄) to the stirred suspension in small portions over 30 minutes.[6]

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 3 hours.[8]

-

Monitor the reaction progress by thin-layer chromatography (TLC) until all the artemisinin has been consumed.

-

Carefully neutralize the reaction mixture with glacial acetic acid while maintaining the temperature at 0-5 °C.[8]

-

Concentrate the mixture by evaporating most of the methanol under reduced pressure.[8]

-

Dilute the residue with cold deionized water and stir for 15 minutes at room temperature to precipitate the product.[8]

-

Collect the white precipitate by filtration and wash it thoroughly with deionized water.[8]

-

Dry the collected solid to obtain dihydroartemisinin. A yield of over 90% can be expected.[6]

Diagram of Dihydroartemisinin Synthesis Workflow

Caption: Workflow for the synthesis of dihydroartemisinin.

Dehydration of Dihydroartemisinin to Anhydrodihydroartemisinin

The conversion of dihydroartemisinin to anhydrodihydroartemisinin is an acid-catalyzed dehydration reaction. While it can occur as a degradation pathway, it can also be performed intentionally.

Materials:

-

Dihydroartemisinin (DHA)

-

Anhydrous solvent (e.g., dichloromethane or chloroform)

-

Acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid like boron trifluoride etherate)[9]

-

Inert atmosphere (e.g., nitrogen or argon)

-

Stirring apparatus

-

Reaction vessel

-

Purification setup (e.g., column chromatography with silica gel)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve dihydroartemisinin in an anhydrous solvent in a reaction vessel under an inert atmosphere.

-

Add a catalytic amount of the acid catalyst to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

-

Upon completion of the reaction, quench the reaction by adding a mild base (e.g., a saturated solution of sodium bicarbonate).

-

Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude anhydrodihydroartemisinin by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Collect the fractions containing the pure product and evaporate the solvent to yield anhydrodihydroartemisinin as a white solid.

Diagram of Anhydrodihydroartemisinin Synthesis Pathway

Sources

- 1. From bark to weed: The history of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. anhydrodihydroartemisinin | 82596-30-3 [chemicalbook.com]

- 3. Artemisinins in Combating Viral Infections Like SARS-CoV-2, Inflammation and Cancers and Options to Meet Increased Global Demand - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and Antimalarial Activity of Novel Dihydro-Artemisinin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

Anhydrodihydroartemisinin: A Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrodihydroartemisinin (ADHA) is a key semi-synthetic derivative of artemisinin, the cornerstone of modern antimalarial therapies. As the dehydrated form of dihydroartemisinin (DHA), the active metabolite of all artemisinin-based drugs, ADHA serves as a crucial intermediate in the synthesis of second-generation artemisinin derivatives like arteether.[1] Understanding the precise chemical structure and intricate stereochemistry of ADHA is paramount for the rational design of new antimalarial agents and for ensuring the quality and purity of synthesized compounds. This guide provides an in-depth exploration of the molecular architecture of anhydrodihydroartemisinin, supported by spectroscopic data and a detailed synthetic protocol.

Molecular Structure and Nomenclature

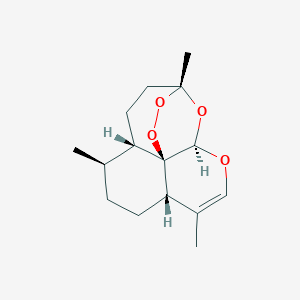

Anhydrodihydroartemisinin possesses a complex tetracyclic sesquiterpene lactone core, distinguished from its parent compound, dihydroartemisinin, by the presence of a double bond within the pyran ring. This structural modification results from the elimination of a water molecule from the hemiacetal group of DHA.

| Identifier | Value |

| IUPAC Name | (1R,4S,5R,8S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0⁴,¹³.0⁸,¹³]hexadec-9-ene |

| Alternate IUPAC Name | (3R,5aS,6R,8aS,12R,12aR)-3,4,5,5a,6,7,8,8a-Octahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin |

| Molecular Formula | C₁₅H₂₂O₄ |

| Molecular Weight | 266.33 g/mol |

| CAS Number | 82596-30-3 |

The core of the molecule's potent biological activity resides in the 1,2,4-trioxane ring, specifically the endoperoxide bridge. Cleavage of this bridge, mediated by intraparasitic iron, is believed to generate reactive oxygen species that are cytotoxic to the malaria parasite. The formation of the C9-C10 double bond in ADHA alters the electronic and conformational properties of the molecule compared to DHA, which can influence its reactivity and biological profile.

Diagram: Chemical Structure of Anhydrodihydroartemisinin

Caption: Planar structure of anhydrodihydroartemisinin.

Stereochemistry: A Defining Feature

The biological activity of artemisinin and its derivatives is critically dependent on their specific three-dimensional arrangement. Anhydrodihydroartemisinin possesses six chiral centers, leading to a defined absolute stereochemistry.

The accepted stereochemical designations for the chiral carbons are:

-

(3R, 5aS, 6R, 8aS, 12R, 12aR) or, using an alternative numbering system, (1R, 4S, 5R, 8S, 12R, 13R) .

This precise spatial orientation is crucial for the molecule's interaction with its biological targets. The conversion from dihydroartemisinin, which exists as an equilibrium of α and β anomers at the C-10 position, to anhydrodihydroartemisinin results in the loss of this anomeric center and the formation of a planar double bond, thus fixing the geometry in that region of the molecule.

Diagram: Stereochemical Configuration

Caption: Stereochemical relationship between DHA and ADHA.

Chemical Synthesis

Anhydrodihydroartemisinin is synthesized from dihydroartemisinin via an acid-catalyzed dehydration reaction. This process is a critical step in the production of various other artemisinin derivatives.

Causality Behind Experimental Choices:

-

Starting Material: Dihydroartemisinin (DHA) is used as the direct precursor. DHA itself is typically prepared by the reduction of artemisinin using a mild reducing agent like sodium borohydride, which selectively reduces the lactone to a hemiacetal while preserving the vital endoperoxide bridge.[2][3][4]

-

Catalyst: An acid catalyst, such as p-toluenesulfonic acid or boron trifluoride etherate, is employed to protonate the hydroxyl group of the hemiacetal in DHA. This protonation turns the hydroxyl group into a good leaving group (water).

-

Solvent: A non-polar aprotic solvent like benzene or dichloromethane is often used to facilitate the reaction and the subsequent workup. The choice of an anhydrous solvent is critical to prevent the reverse reaction (hydration of ADHA back to DHA).

-

Temperature: The reaction is typically carried out at room temperature or with gentle heating to promote the elimination reaction without causing degradation of the endoperoxide bridge.[1]

Experimental Protocol: Acid-Catalyzed Dehydration of Dihydroartemisinin

This protocol describes a general method for the synthesis of anhydrodihydroartemisinin.

Materials and Reagents:

-

Dihydroartemisinin (DHA)

-

p-Toluenesulfonic acid (p-TsOH) or Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous dichloromethane (CH₂Cl₂) or anhydrous benzene

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve dihydroartemisinin in anhydrous dichloromethane in a round-bottom flask.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid to the solution.

-

Reaction: Stir the mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (DHA) is no longer observed.

-

Quenching: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude anhydrodihydroartemisinin.

-

Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Diagram: Synthesis Workflow

Caption: Step-by-step synthesis of anhydrodihydroartemisinin.

Spectroscopic Characterization and Validation

The structure of anhydrodihydroartemisinin is unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed structure and confirming the formation of the C9-C10 double bond.

-

¹H NMR: The proton spectrum would be expected to show a characteristic signal for the olefinic proton at C10. The absence of the anomeric proton signals seen in DHA and the appearance of this new downfield signal are key indicators of successful synthesis.

-

¹³C NMR: The carbon spectrum will show two signals in the olefinic region corresponding to C9 and C10, and the absence of the hemiacetal carbon signal (around 90-100 ppm in DHA).

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule.

-

The IR spectrum of ADHA will lack the broad O-H stretching band (typically around 3400 cm⁻¹) that is characteristic of the hydroxyl group in DHA.

-

The spectrum will show characteristic C-H stretching vibrations for sp² hybridized carbons of the double bond (typically just above 3000 cm⁻¹).

-

The presence of the ether linkages and the peroxide group will also give rise to specific bands in the fingerprint region (around 1200-800 cm⁻¹). The O-O stretching of the endoperoxide bridge is typically observed around 880-820 cm⁻¹.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.

-

The mass spectrum of ADHA is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight of 266.33 g/mol .

-

A common fragmentation pathway for artemisinin derivatives involves the loss of water (H₂O), carbon monoxide (CO), and rearrangements involving the peroxide bridge. The fragmentation pattern can help to distinguish it from its precursor, DHA.

Conclusion

Anhydrodihydroartemisinin is a structurally complex and stereochemically defined molecule of significant importance in the field of medicinal chemistry. Its role as a synthetic intermediate necessitates a thorough understanding of its formation, structure, and spectroscopic properties. The methodologies and data presented in this guide provide a comprehensive technical overview for researchers engaged in the development of new artemisinin-based therapeutics. The precise control of its synthesis and rigorous characterization are fundamental to ensuring the efficacy and safety of the next generation of antimalarial drugs.

References

-

ResearchGate. (n.d.). FTIR spectra of pure dihydroartemisinin, HPβCD, PEG 6000 and various... [Image]. Retrieved from [Link]

-

Zhang, J., et al. (2014). Synthesis and Antimalarial Activity of Novel Dihydro-Artemisinin Derivatives. Molecules, 19(11), 17833-17855. [Link]

- Google Patents. (n.d.). US6346631B1 - Process for the preparation of arteethers from dihydroartemisinin.

Sources

- 1. US6346631B1 - Process for the preparation of arteethers from dihydroartemisinin - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and Antimalarial Activity of Novel Dihydro-Artemisinin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic Profile of Anhydrodihydroartemisinin: A Technical Guide

Anhydrodihydroartemisinin (ADHA) is a key semi-synthetic derivative of artemisinin, the cornerstone of modern antimalarial therapy. As a chemically modified version of dihydroartemisinin (DHA), ADHA serves as a crucial intermediate in the synthesis of second-generation artemisinin derivatives like artesunate, artemether, and arteether. Its structural integrity and purity are paramount, making a thorough spectroscopic characterization essential for researchers, medicinal chemists, and professionals in drug development and quality control.

This technical guide provides an in-depth analysis of the spectroscopic properties of Anhydrodihydroartemisinin, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The discussion emphasizes the causality behind experimental choices and the logic of spectral interpretation for unambiguous structural elucidation.

Molecular Structure

Anhydrodihydroartemisinin is formed through the acid-catalyzed dehydration of dihydroartemisinin. This intramolecular reaction results in the formation of a dihydrofuran ring fused to the existing tetracyclic sesquiterpene lactone framework, notably creating a C10-C9 double bond. The molecular formula of ADHA is C₁₅H₂₂O₄, and it has a molecular weight of 266.33 g/mol .[1]

Caption: Chemical structure of Anhydrodihydroartemisinin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural assignment of organic molecules. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei. For ADHA, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for unambiguous assignment.

Experimental Protocol: A Self-Validating Workflow

The choice of NMR experiments follows a logical progression, where each experiment validates the hypothesis drawn from the previous one.

-

Sample Preparation: A sample of 5-10 mg of ADHA is dissolved in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), which offers excellent solubility and a clean spectral window. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).[2]

-

1D ¹H NMR Acquisition: A standard proton experiment is run first. This provides initial information on the types of protons (aliphatic, olefinic, acetal) and their immediate environment through chemical shifts and coupling constants.

-

1D ¹³C NMR Acquisition: A proton-decoupled carbon experiment (e.g., using the DEPTQ pulse sequence) is performed to identify the number of distinct carbon signals and their types (C, CH, CH₂, CH₃).

-

2D Correlation Spectroscopy:

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment is crucial for directly correlating each proton to its attached carbon atom, providing definitive C-H assignments.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds), establishing spin systems and revealing the connectivity of proton networks.

-

HMBC (Heteronuclear Multiple Bond Correlation): This long-range experiment reveals correlations between protons and carbons that are 2-3 bonds apart. It is the final key to assembling the molecular fragments and confirming the overall carbon skeleton, especially for quaternary carbons.[3][4]

-

Caption: Logical workflow for NMR-based structure elucidation.

Data Interpretation and Analysis

¹H NMR Spectral Features: The ¹H NMR spectrum of ADHA is expected to show signals across the aliphatic and olefinic regions.

-

Olefinic Proton (H-10): A characteristic singlet or narrow doublet appearing downfield (δ ~5.5-6.0 ppm). This is a key signal confirming the formation of the C9=C10 double bond, absent in DHA.

-

Acetal Proton (H-12): A singlet typically observed around δ 5.4-5.8 ppm, similar to its precursor.[2]

-

Methyl Protons: Three distinct methyl signals are expected: two doublets (for the C6-Me and C9-Me) and one singlet (for the C3-Me), generally found in the upfield region (δ ~0.9-1.5 ppm).

-

Aliphatic Protons: A complex series of multiplets between δ 1.0 and 3.0 ppm corresponding to the remaining methylene and methine protons of the tetracyclic core.

Table 1: Predicted ¹H NMR Data for Anhydrodihydroartemisinin (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Correlations |

|---|---|---|---|

| H-10 | 5.6 - 5.8 | s | HMBC to C-8a, C-9, C-5a |

| H-12 | 5.4 - 5.6 | s | HMBC to C-12a, C-8a |

| H-5a | 2.8 - 3.2 | m | COSY with H-6 |

| H-6 | 2.3 - 2.6 | m | COSY with H-5a, C6-CH₃ |

| C3-CH₃ (Me-14) | 1.4 - 1.5 | s | HMBC to C-3, C-2, C-4 |

| C9-CH₃ (Me-16) | 1.8 - 2.0 | s | HMBC to C-9, C-10, C-8 |

| C6-CH₃ (Me-15) | 0.9 - 1.1 | d | COSY with H-6 |

¹³C NMR Spectral Features: The proton-decoupled ¹³C NMR spectrum should display 15 distinct carbon signals.

-

Olefinic Carbons (C-9 & C-10): Two signals in the downfield region (δ ~110-150 ppm) are definitive evidence of the double bond.

-

Acetal Carbon (C-12): A signal around δ ~103-105 ppm.

-

Peroxide-Bearing Carbons (C-3 & C-12a): Signals typically found around δ 80-90 ppm.

-

Aliphatic and Methyl Carbons: The remaining signals appear in the upfield region (δ ~10-55 ppm).

Table 2: Predicted ¹³C NMR Data for Anhydrodihydroartemisinin (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| C-10 | 115 - 120 | CH |

| C-9 | 140 - 145 | C |

| C-12 | 103 - 105 | CH |

| C-3 | 80 - 82 | C |

| C-12a | 88 - 91 | C |

| C-5a | 50 - 53 | CH |

| C-8a | 43 - 46 | CH |

| Aliphatic CH & CH₂ | 20 - 40 | CH, CH₂ |

| Methyl Carbons | 12 - 26 | CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. The causal basis for this technique is that covalent bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a bond will absorb energy if the radiation frequency matches its natural vibrational frequency.

Experimental Protocol

A small amount of the ADHA sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. This requires minimal sample preparation and provides a high-quality spectrum. The spectrum is recorded in the range of 4000–400 cm⁻¹.

Data Interpretation and Analysis

The IR spectrum of ADHA is characterized by the presence of ether and peroxide linkages and the absence of hydroxyl and carbonyl groups.

-

C-H Stretching: Absorptions in the 3000–2850 cm⁻¹ region are characteristic of sp³ C-H bonds. A weaker band may appear just above 3000 cm⁻¹ due to the sp² C-H stretch of the double bond.[7]

-

C=C Stretching: A weak to medium absorption band around 1670–1640 cm⁻¹ indicates the presence of the C=C double bond.

-

C-O Stretching: A series of strong, characteristic bands in the "fingerprint region" between 1200 cm⁻¹ and 1000 cm⁻¹ confirms the presence of the multiple C-O single bonds of the ether, acetal, and crucial endoperoxide bridge.[8]

-

Absence of Key Bands: Critically, the spectrum lacks the strong, broad O-H stretching band around 3400 cm⁻¹ (present in its precursor, DHA) and the sharp, strong C=O stretching band around 1740 cm⁻¹ (present in artemisinin). This confirms the successful dehydration and modification of the lactol and lactone functionalities.

Table 3: Characteristic IR Absorption Bands for Anhydrodihydroartemisinin

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3010 | C-H Stretch | Alkene (=C-H) |

| 2950 - 2850 | C-H Stretch | Alkane (-C-H) |

| 1680 - 1620 | C=C Stretch | Alkene (C=C) |

| 1200 - 1000 | C-O Stretch | Ether, Peroxide (C-O) |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula of a compound. Furthermore, by inducing fragmentation of the molecule, it offers valuable structural information that corroborates NMR and IR data.

Experimental Protocol

ADHA is typically analyzed by coupling a liquid chromatograph to a mass spectrometer (LC-MS) using a soft ionization technique like Electrospray Ionization (ESI). ESI is chosen because it minimizes in-source fragmentation, allowing for clear observation of the molecular ion. The sample is dissolved in a suitable solvent like acetonitrile or methanol and infused into the ion source. High-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap are preferred for accurate mass measurements.

Data Interpretation and Analysis

Molecular Ion: In positive ion mode ESI, ADHA (C₁₅H₂₂O₄, MW = 266.33) will be detected as protonated or adducted species.

-

[M+H]⁺: m/z 267.1596

-

[M+Na]⁺: m/z 289.1416

-

[M+NH₄]⁺: m/z 284.1862

Observing one of these ions with high mass accuracy (typically < 5 ppm error) confirms the elemental composition.

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, reveal characteristic pathways. The fragmentation of artemisinin derivatives is well-studied and typically initiated by the cleavage of the fragile endoperoxide bridge, followed by sequential losses of small neutral molecules.[9][10]

A plausible fragmentation pathway for ADHA involves:

-

Initial loss of water (H₂O, 18 Da) from the protonated molecule.

-

Subsequent losses of carbon monoxide (CO, 28 Da) or formic acid (HCOOH, 46 Da).

-

Cleavage of the tetracyclic ring system to produce stable fragment ions.

Caption: Proposed MS/MS fragmentation pathway for ADHA.

Table 4: Major Fragment Ions for Anhydrodihydroartemisinin in ESI-MS/MS

| m/z (Observed) | Proposed Formula | Neutral Loss |

|---|---|---|

| 249.1491 | [C₁₅H₂₁O₃]⁺ | H₂O |

| 221.1543 | [C₁₄H₂₁O₂]⁺ | H₂O, CO |

| 203.1441 | [C₁₄H₁₉O]⁺ | H₂O, HCOOH |

| 163.1125 | [C₁₁H₁₅O]⁺ | Complex cleavage |

Note: The m/z values are based on fragmentation patterns of closely related dihydroartemisinin and may vary slightly.[9]

Conclusion

The comprehensive spectroscopic analysis of Anhydrodihydroartemisinin through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. NMR spectroscopy defines the precise carbon-hydrogen framework, IR spectroscopy confirms the key functional groups and the success of the synthetic transformation, while mass spectrometry verifies the molecular formula and provides corroborating structural details through fragmentation. Together, these techniques form an indispensable toolkit for ensuring the quality and identity of this vital pharmaceutical intermediate, underpinning the development of life-saving antimalarial drugs.

References

-

U.S. National Library of Medicine. (n.d.). Mass spectrometry (MSE) spectra of (A) DHA, (B) ART, and (C) 3α-hydroxy... ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Metabolite Profiling of Dihydroartemisinin in Blood of Plasmodium-Infected and Healthy Mice Using UPLC-Q-TOF-MSE. PubMed Central. Retrieved from [Link]

-

Wang, J., et al. (n.d.). Supporting Information Identification of HSP90 as a direct target of artemisinin for its anti-inflammatory activity via quantita. ACS Publications. Retrieved from [Link]

-

Semakov, A., et al. (2025). Chemical transformations of artemisinin. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Fourier Transform Infrared Spectroscopy Monitoring of Dihydroartemisinin-Induced Growth Inhibition in Ovarian Cancer Cells and Normal Ovarian Surface Epithelial Cells. PubMed Central. Retrieved from [Link]

-

Gao, S., et al. (n.d.). Table 1 . 13 C and 1 H-NMR data for compounds 1 and 2 (in CDCl 3 ). ResearchGate. Retrieved from [Link]

-

Singh, D., & Misra, L. N. (1995). 13C NMR Assignments of α- and β-Dihydroartemisinin. ResearchGate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0060593). Retrieved from [Link]

-

Kim, S. U., et al. (1996). Revised assignment of 1H-NMR signals of artemisinic acid. PubMed. Retrieved from [Link]

-

Aderogba, M. A., et al. (n.d.). (A) Fragmentation pattern for dihydroartemisinic acid. (B) Chosen MRM... ResearchGate. Retrieved from [Link]

-

U.S. National Library of Medicine. (n.d.). Proposed fragmentation pattern of artemisinin, with the rupture of... ResearchGate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H and 13C chemical shifts of studied species Artemisinin 1H NMR (CD3OD, 700 MHz) δ 0.99 (3H, d, J= 6.2 Hz, 6-CH3), 1.16 (3H, d. Retrieved from [Link]

-

Magritek. (n.d.). Artemisinin. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Anhydrodihydroartemisnin. PubChem. Retrieved from [Link]

-

U.S. National Library of Medicine. (n.d.). H NMR spectra and assignment for protons for PQ (A), M1 (B), M2 (C),... ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. PubMed Central. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

-

U.S. National Library of Medicine. (2016). Fragmentation Pathways and Structural Characterization of Organophosphorus Compounds Related to the Chemical Weapons Convention by Electron Ionization and Electrospray Ionization Tandem Mass Spectrometry. PubMed. Retrieved from [Link]

-

U.S. Department of Energy. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

-

U.S. National Library of Medicine. (n.d.). Mid-infrared spectrum of artemisinin with absorbance regions marked. ResearchGate. Retrieved from [Link]

-

Nuzillard, J. M., et al. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of... ResearchGate. Retrieved from [Link]

-

San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

-

OChem Tutorials. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

Sources

- 1. This compound | C15H22O4 | CID 393517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. cosy hsqc hmbc: Topics by Science.gov [science.gov]

- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Fourier Transform Infrared Spectroscopy Monitoring of Dihydroartemisinin-Induced Growth Inhibition in Ovarian Cancer Cells and Normal Ovarian Surface Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolite Profiling of Dihydroartemisinin in Blood of Plasmodium-Infected and Healthy Mice Using UPLC-Q-TOF-MSE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Anhydrodihydroartemisinin's Anti-Cancer Mechanisms: A Technical Guide for Researchers

Introduction: Re-evaluating Artemisinin's Arsenal Against Cancer

Artemisinin and its derivatives, long celebrated for their potent antimalarial properties, are now emerging as promising candidates in oncology.[1] Dihydroartemisinin (DHA), a key semisynthetic derivative, has garnered significant attention for its robust anti-tumor activities across a spectrum of cancer types, including lung, breast, ovarian, and pancreatic cancers.[2][3] This guide will delve into the multifaceted mechanisms of action through which anhydrodihydroartemisinin (ADHA), a metabolite of DHA, exerts its cytotoxic effects on cancer cells. While much of the existing research focuses on DHA, the principles of its action, particularly those stemming from its endoperoxide bridge, are foundational to understanding the bioactivity of its derivatives like ADHA.

The anticancer efficacy of these compounds is largely attributed to their characteristic endoperoxide bridge, which interacts with intracellular ferrous iron (Fe²⁺). This reaction generates a burst of reactive oxygen species (ROS), initiating a cascade of cellular events that culminate in cell death.[4][5] Unlike many conventional chemotherapeutics, artemisinin derivatives exhibit selective cytotoxicity towards cancer cells, which often have an elevated iron content compared to their healthy counterparts, making them more susceptible to this iron-dependent activation.[4] This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the core mechanisms, supported by field-proven experimental protocols and visual pathway diagrams, to facilitate further investigation into this promising class of anti-cancer agents.

Core Mechanisms of Action in Cancer Cells

The anti-neoplastic activity of anhydrodihydroartemisinin is not governed by a single pathway but rather a synergistic interplay of multiple cellular processes. The primary mechanisms that will be explored are the induction of apoptosis, cell cycle arrest, generation of reactive oxygen species, induction of ferroptosis, and inhibition of angiogenesis.

Induction of Apoptosis: Orchestrating Programmed Cell Death

A hallmark of an effective anti-cancer agent is its ability to induce apoptosis, or programmed cell death, in tumor cells. DHA has been shown to be a potent inducer of apoptosis in various cancer cell lines, including ovarian and colorectal cancer.[6][7] This process is primarily mediated through the intrinsic, or mitochondrial, pathway.

The generation of ROS, following the iron-mediated cleavage of the endoperoxide bridge, plays a crucial role in initiating the apoptotic cascade.[7] This oxidative stress leads to a decrease in the mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytoplasm.[7] This event triggers the activation of a cascade of caspases, which are the executioners of apoptosis. Specifically, DHA has been shown to activate caspase-9, the initiator caspase of the intrinsic pathway, and caspase-3, a key executioner caspase.[7]

Furthermore, DHA modulates the expression of the Bcl-2 family of proteins, which are critical regulators of apoptosis. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates the expression of anti-apoptotic proteins such as Bcl-2, thereby shifting the cellular balance towards cell death.[6] In some cancer cell types, DHA has also been observed to induce apoptosis through the extrinsic, or death receptor-mediated, pathway by activating caspase-8.[6]

Experimental Workflow: Assessing Apoptosis Induction

A robust method to quantify apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis or necrosis.[8]

Workflow for Apoptosis Detection using Annexin V/PI Staining.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

Cancer is characterized by uncontrolled cell proliferation, which is a direct consequence of a dysregulated cell cycle. Anhydrodihydroartemisinin has been demonstrated to interfere with the progression of the cell cycle in various cancer cell lines, effectively halting their division.[3][9]

The most commonly observed effect of DHA is the induction of cell cycle arrest at the G0/G1 or G1 phase.[9][10] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins. DHA has been shown to downregulate the expression of cyclins, such as Cyclin D1 and Cyclin E, and cyclin-dependent kinases (CDKs), including CDK2 and CDK4, which are essential for the transition from the G1 to the S phase.[3][11]

Concurrently, DHA can enhance the activity of CDK inhibitors, such as p27Kip1, which further contributes to the G1 arrest.[10] By preventing cells from entering the S phase, where DNA replication occurs, ADHA effectively inhibits the proliferation of cancer cells.[9] In some instances, DHA has also been reported to induce cell cycle arrest at the G2/M phase.[3]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

The distribution of cells in different phases of the cell cycle can be accurately determined by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the cell population using flow cytometry.[12]

-

Cell Seeding and Treatment: Plate the cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of ADHA for the desired duration (e.g., 24, 48 hours). Include a vehicle-treated control group.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization and wash them with ice-cold PBS. Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently. The cells can be stored at -20°C for several weeks.[13]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash them with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. The RNase A is crucial to prevent the staining of double-stranded RNA.[13]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the fluorescence intensity of the PI. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[14]

Generation of Reactive Oxygen Species (ROS): The Double-Edged Sword

The generation of reactive oxygen species (ROS) is central to the anti-cancer mechanism of anhydrodihydroartemisinin.[3][7] ROS are highly reactive molecules and free radicals derived from molecular oxygen, and while they play a role in normal cellular signaling, excessive levels lead to oxidative stress and cellular damage.[15][16]

The endoperoxide bridge in the ADHA molecule is chemically unstable in the presence of ferrous iron (Fe²⁺), which is often found in higher concentrations within cancer cells.[4] The cleavage of this bridge generates a burst of cytotoxic ROS, including superoxide anions and hydroxyl radicals.[4] This surge in intracellular ROS overwhelms the antioxidant capacity of the cancer cells, leading to widespread damage to cellular components such as lipids, proteins, and DNA.[15] This oxidative damage is a key trigger for the downstream events of apoptosis and other forms of cell death.[7]

Methodology for ROS Detection

The intracellular production of ROS can be measured using fluorescent probes, with 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) being one of the most common.[17]

Principle of ROS Detection using H2DCFDA.

Induction of Ferroptosis: An Iron-Dependent Demise

In addition to apoptosis, anhydrodihydroartemisinin can induce a non-apoptotic form of programmed cell death known as ferroptosis.[18][19] Ferroptosis is characterized by the iron-dependent accumulation of lipid reactive oxygen species.[20]

DHA has been shown to induce ferroptosis by increasing the intracellular labile iron pool through the lysosomal degradation of ferritin, a process known as ferritinophagy.[21][22] This elevated free iron further potentiates the generation of ROS through the Fenton reaction and the cleavage of the endoperoxide bridge of ADHA.

Furthermore, DHA can inhibit the function of system Xc-, a cystine/glutamate antiporter, which leads to a depletion of intracellular cysteine.[20] Cysteine is a crucial component for the synthesis of glutathione (GSH), a major cellular antioxidant. The depletion of GSH impairs the function of glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides.[20] The combination of increased iron, elevated ROS, and inhibited antioxidant defenses leads to a massive accumulation of lipid peroxidation, culminating in ferroptotic cell death.[20][21]

Inhibition of Angiogenesis: Cutting Off the Tumor's Lifeline

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies the tumor with essential nutrients and oxygen.[23] Anhydrodihydroartemisinin has demonstrated potent anti-angiogenic properties.[23][24]

DHA has been shown to inhibit the proliferation and tube formation of human umbilical vein endothelial cells (HUVECs).[25] It achieves this by downregulating the expression of key pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF), and matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9.[23][24] The inhibition of these factors is often mediated through the suppression of signaling pathways such as the PI3K/Akt and NF-κB pathways, which are crucial for the transcription of many pro-angiogenic genes.[23][26] By disrupting the tumor's ability to form new blood vessels, ADHA can effectively starve the tumor and inhibit its growth and spread.

Quantitative Data Summary

| Mechanism of Action | Key Molecular Targets/Events | Affected Cancer Types | Reference(s) |

| Apoptosis | ↑ Bax/Bcl-2 ratio, ↑ Cytochrome c release, ↑ Caspase-3, -8, -9 activation | Ovarian, Colorectal, Lung, Leukemia | [1][6][7][9] |

| Cell Cycle Arrest | ↓ Cyclin D1, Cyclin E, CDK2, CDK4; ↑ p27 | Lung, Gastric, Pancreatic, Colon | [3][9][10][11] |

| ROS Generation | Cleavage of endoperoxide bridge by Fe²⁺ | Broad-spectrum | [3][4][7] |

| Ferroptosis | ↑ Labile iron pool, ↓ Glutathione, ↓ GPX4, ↓ SLC7A11 | Head and Neck, Liver, Leukemia | [18][19][20][21] |

| Anti-angiogenesis | ↓ VEGF, ↓ MMP-2, ↓ MMP-9, ↓ NF-κB activation | Breast, Pancreatic | [23][24][25] |

Standardized Experimental Protocols

Cell Viability Assay (XTT Assay)

The XTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[27][28]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a range of ADHA concentrations for the desired time period (e.g., 24, 48, 72 hours).

-

XTT Reagent Preparation and Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add the mixture to each well and incubate for 2-4 hours at 37°C.[29]

-

Absorbance Measurement: Measure the absorbance of the samples at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is used to subtract background absorbance.[29]

Western Blotting for Protein Expression Analysis

Western blotting is a technique used to detect specific proteins in a sample.[30]

-

Protein Extraction: Lyse the ADHA-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[31]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[32]

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[30]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

Anhydrodihydroartemisinin and its parent compound, DHA, represent a class of anti-cancer agents with a unique, multi-pronged mechanism of action. Their ability to simultaneously induce apoptosis and ferroptosis, arrest the cell cycle, and inhibit angiogenesis, all stemming from the iron-dependent generation of ROS, makes them particularly compelling candidates for further drug development. The selective cytotoxicity towards cancer cells with high iron content suggests a favorable therapeutic window.

Future research should focus on elucidating the precise molecular interactions of ADHA within the cell and identifying biomarkers that can predict sensitivity to this class of drugs. Furthermore, combination therapies, where ADHA is used to sensitize cancer cells to conventional chemotherapeutics or radiotherapy, hold significant promise.[5][33] The in-depth understanding of its mechanisms, facilitated by the protocols and frameworks presented in this guide, will be instrumental in translating the potential of anhydrodihydroartemisinin from the laboratory to the clinic.

References

- Liao, K., Li, J., & Wang, Z. (2014). Dihydroartemisinin inhibits cell proliferation via AKT/GSK3β/cyclinD1 pathway and induces apoptosis in A549 lung cancer cells. Journal of Thoracic Disease, 6(9), 1221–1229.

- Gottlieb, R. A., Giesige, M. R., & Adedoyin, G. (2018). Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association.

-

Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively. Retrieved from [Link]

- [Progress on anti-tumor molecular mechanisms of dihydroartemisinin]. (2019). Zhonghua Zhong Liu Za Zhi, 41(10), 721-725.

- Dihydroartemisinin inhibits angiogenesis in breast cancer via regulating VEGF and MMP-2/-9. (2024). Fundamental & Clinical Pharmacology, 38(1), 113-125.

- Synopsis of the mechanisms of dihydroartemisinin action against tumor cells. (n.d.).

- Singh, N. P., & Lai, H. (2004). Artemisinin induces apoptosis in human cancer cells. Anticancer Research, 24(4), 2277–2280.

- Chen, T., Li, M., Zhang, R., & Wang, H. (2009). Dihydroartemisinin induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy. Journal of Cellular and Molecular Medicine, 13(8B), 1997–2007.

- Wang, Z., Wang, C., Wu, Z., & Zhang, L. (2021). Dihydroartemisinin: A Potential Natural Anticancer Drug. International Journal of Biological Sciences, 17(1), 63–78.

- Lin, R., Zhang, Z., Chen, L., Zhou, Y., Zou, P., Feng, C., ... & Chen, T. (2016). Dihydroartemisinin (DHA) induces ferroptosis and causes cell cycle arrest in head and neck carcinoma cells. Cancer Letters, 381(1), 165–175.

-

BMG LABTECH. (2019, June 3). Reactive Oxygen Species (ROS) Detection. Retrieved from [Link]

-

Biotech Spain. (n.d.). XTT Assays vs MTT. Retrieved from [Link]

- Dihydroartemisinin triggers ferroptosis in primary liver cancer cells by promoting and unfolded protein response‑induced upregulation of CHAC1 expression. (2021). International Journal of Oncology, 59(5), 1-15.

-

Agilent. (n.d.). An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. Retrieved from [Link]

-

Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]

- Lu, H., Zhang, J., Wang, T., & Sun, X. (2014).

- Hou, J., Wang, D., Zhang, R., & Wang, H. (2008). Growth inhibitory effects of dihydroartemisinin on pancreatic cancer cells: involvement of cell cycle arrest and inactivation of nuclear factor-kappaB. Journal of Cancer Research and Clinical Oncology, 134(8), 897–903.

- Dihydroartemisinin induces ferroptosis in T cell acute lymphoblastic leukemia cells by downregulating SLC7A11 and activating the ATF4‑CHOP signaling pathway. (2022). Oncology Reports, 47(3), 1-13.

- Dihydroartemisinin induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway. (2019). Journal of Ovarian Research, 12(1), 1-11.

- Kato, T., & Yonemori, K. (2022). Apoptosis Detection Assays. Methods in Molecular Biology, 2433, 65-76.

- Kim, H. S., & Lee, J. H. (2011). Assaying cell cycle status using flow cytometry. Methods in Molecular Biology, 761, 141–151.

- University of Cambridge. (n.d.). Cell Cycle Tutorial Contents. Retrieved from a personal webpage of a University of Cambridge user.

- Wang, S. J., Sun, B., Cheng, Z. X., Zhou, H. X., Gao, Y., Kong, R., ... & Bai, X. W. (2011). Dihydroartemisinin inhibits angiogenesis in pancreatic cancer by targeting the NF-κB pathway. Cancer Chemotherapy and Pharmacology, 68(5), 1261–1270.

- Chen, X., Li, W., Qian, Y., & Zhao, Z. (2019). Artemisinin compounds sensitize cancer cells to ferroptosis by regulating iron homeostasis.

- Li, Y., & Shan, F. (2020). Artemisinin and Its Derivatives as a Repurposing Anticancer Agent: What Else Do We Need to Do?. Cancers, 12(6), 1545.

-

Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]

-

Cusabio. (n.d.). Western Blotting(WB) Protocol. Retrieved from [Link]

- Dihydroartemisinin induces ferroptosis of hepatocellular carcinoma via inhibiting ATF4‐xCT pathway. (2021). Journal of Cellular and Molecular Medicine, 25(19), 9290-9303.

- Comparison and analysis of in Vitro apoptosis assays: annexin V/Pi, Caspase-3/7, TuNEL, and Mitochondrial ΔΨm. (2023). Journal of Pharmaceutical and Biomedical Analysis, 228, 115309.

- Chen, Y., Zhang, Y., & Li, Y. (2021). Dihydroartemisinin as a Sensitizing Agent in Cancer Therapies. Drug Design, Development and Therapy, 15, 1637–1648.

- Rao, Y., Zhang, Y., & Li, Y. (2021). Artemisinin and Its Derivatives as Potential Anticancer Agents. Molecules, 26(11), 3195.

- Wang, J., Zhang, C., & Wang, H. (2020). Artemisinins as Anticancer Drugs: Novel Therapeutic Approaches, Molecular Mechanisms, and Clinical Trials. Frontiers in Pharmacology, 11, 583430.

- Dihydroartemisinin inhibits angiogenesis in breast cancer via regulating VEGF and MMP‐2/‐9. (2023). Fundamental & Clinical Pharmacology, 38(1), 113-125.

- O'Brien, M., & Bell, P. (1999). Annexin-V and TUNEL use in monitoring the progression of apoptosis in plants. Cytometry, 35(3), 246–251.

- Dihydroartemisinin Inhibits Angiogenesis in Breast Cancer via Suppressing NF-κB/MMP-2/-9 Pathway. (2019). Cancer Management and Research, 11, 9837-9847.

- The Potential Mechanisms by which Artemisinin and Its Derivatives Induce Ferroptosis in the Treatment of Cancer. (2022). Oxidative Medicine and Cellular Longevity, 2022, 1-13.

-

BMG LABTECH. (n.d.). Apoptosis – what assay should I use? Retrieved from [Link]

Sources

- 1. Artemisinin induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dihydroartemisinin: A Potential Natural Anticancer Drug [ijbs.com]

- 4. [Progress on anti-tumor molecular mechanisms of dihydroartemisinin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dihydroartemisinin as a Sensitizing Agent in Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dihydroartemisinin induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dihydroartemisinin induces apoptosis in colorectal cancer cells through the mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Apoptosis Detection Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dihydroartemisinin inhibits cell proliferation via AKT/GSK3β/cyclinD1 pathway and induces apoptosis in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Growth inhibitory effects of dihydroartemisinin on pancreatic cancer cells: involvement of cell cycle arrest and inactivation of nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Artemisinin and Its Derivatives as a Repurposing Anticancer Agent: What Else Do We Need to Do? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 13. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively - Amerigo Scientific [amerigoscientific.com]

- 16. agilent.com [agilent.com]

- 17. bmglabtech.com [bmglabtech.com]

- 18. Dihydroartemisinin (DHA) induces ferroptosis and causes cell cycle arrest in head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Dihydroartemisinin triggers ferroptosis in primary liver cancer cells by promoting and unfolded protein response‑induced upregulation of CHAC1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Dihydroartemisinin induces ferroptosis in T cell acute lymphoblastic leukemia cells by downregulating SLC7A11 and activating the ATF4‑CHOP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Artemisinin compounds sensitize cancer cells to ferroptosis by regulating iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Potential Mechanisms by which Artemisinin and Its Derivatives Induce Ferroptosis in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Dihydroartemisinin inhibits angiogenesis in breast cancer via regulating VEGF and MMP-2/-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 25. Dihydroartemisinin inhibits angiogenesis in pancreatic cancer by targeting the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]

- 28. rndsystems.com [rndsystems.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. Western Blot Protocol | Proteintech Group [ptglab.com]

- 31. bosterbio.com [bosterbio.com]

- 32. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]

- 33. Frontiers | Artemisinins as Anticancer Drugs: Novel Therapeutic Approaches, Molecular Mechanisms, and Clinical Trials [frontiersin.org]

An In-Depth Technical Guide to the Foundational Differences Between Anhydrodihydroartemisinin and Artemisinin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artemisinin, a sesquiterpene lactone, represents a cornerstone in modern antimalarial therapy. Its clinical utility is intrinsically linked to its unique 1,2,4-trioxane endoperoxide bridge, the pharmacophore responsible for its potent parasiticidal activity. In the landscape of artemisinin-based drug development, manufacturing, and stability testing, a number of derivatives and related compounds are encountered. Among these, anhydrodihydroartemisinin emerges not as a therapeutic agent itself, but as a critical indicator of degradation and a compound with fundamentally altered chemical and biological properties. This guide provides a detailed comparative analysis of artemisinin and anhydrodihydroartemisinin, elucidating the core structural, physicochemical, and mechanistic differences that define their distinct roles in pharmaceutical science. By exploring the causality behind their divergent biological activities and outlining key analytical methodologies for their differentiation, this document serves as a comprehensive resource for professionals engaged in the research and development of artemisinin-based therapies.

Molecular Architecture: From Therapeutic Agent to Degradation Product

The profound differences in the biological efficacy of artemisinin and anhydrodihydroartemisinin are rooted in subtle yet critical variations in their molecular structures. Understanding this structural divergence is the first step in appreciating their distinct chemical identities and therapeutic relevance.

The Core Structures: A Tale of Two Rings

Artemisinin is a complex sesquiterpene lactone isolated from the plant Artemisia annua.[1][2] Its tetracyclic structure is characterized by an essential feature: a 1,2,4-trioxane ring. This endoperoxide bridge is the undisputed source of its antimalarial properties.[3][4]

Anhydrodihydroartemisinin, conversely, is not a direct biosynthetic product of the plant. It is a semisynthetic derivative and a known decomposition product of dihydroartemisinin (DHA), which is the primary active metabolite of artemisinin and its therapeutic derivatives (e.g., artesunate, artemether). The formation of anhydrodihydroartemisinin from DHA involves an intramolecular dehydration (loss of a water molecule), resulting in the formation of a new carbon-carbon double bond and an ether linkage, fundamentally altering the pyran ring system present in the parent molecule.

Caption: Chemical structures of Artemisinin and Anhydrodihydroartemisinin.

The Transformation Pathway: Biosynthesis vs. Chemical Conversion

The genesis of these two molecules follows entirely different paths. Artemisinin is the result of a complex biosynthetic pathway within the glandular trichomes of Artemisia annua, beginning with isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[2][5]

In contrast, anhydrodihydroartemisinin arises from chemical transformation. In vivo, artemisinin is rapidly metabolized to dihydroartemisinin (DHA), its more potent active form.[3][6][7] Anhydrodihydroartemisinin is then formed from DHA, typically under acidic conditions or during storage, through a dehydration reaction. This makes it a key impurity and degradation marker in pharmaceutical preparations of DHA or artesunate.[8]

Caption: Conversion pathway from Artemisinin to Anhydrodihydroartemisinin.

Comparative Physicochemical Properties

The structural alterations directly translate to differing physicochemical properties, which in turn influence solubility, stability, and analytical behavior. The loss of the hemiacetal hydroxyl group in DHA to form the enol ether in anhydrodihydroartemisinin significantly reduces the molecule's polarity.

| Property | Artemisinin | Anhydrodihydroartemisinin | Rationale for Difference |

| Molecular Formula | C₁₅H₂₂O₅ | C₁₅H₂₂O₄ | Loss of one oxygen atom from the dehydration of the parent DHA molecule. |

| Molecular Weight | ~282.33 g/mol | ~266.33 g/mol [9] | Corresponds to the loss of a water molecule (18.02 g/mol ) from DHA. |

| Melting Point | 156-157 °C | 97-99 °C[8][10] | The altered crystal lattice and intermolecular forces result in a lower melting point. |

| Solubility | Poorly soluble in water; soluble in aprotic organic solvents.[11] | Less polar than DHA, affecting its solubility profile. Soluble in chloroform and slightly in methanol.[8] | The replacement of a hydroxyl group with an enol ether moiety decreases polarity. |

| Key Functional Group | Endoperoxide, Lactone | Endoperoxide, Enol Ether | The lactone in artemisinin is reduced to a hemiacetal in DHA, which is then dehydrated. |

Mechanism & Biological Activity: A Gulf in Efficacy

The most critical distinction between artemisinin and anhydrodihydroartemisinin lies in their biological activity. While one is a potent therapeutic, the other is largely considered inactive, a consequence of its altered chemical reactivity.

The Antimalarial Mechanism of Action

Artemisinin: The antimalarial action of artemisinin is initiated by its interaction with intraparasitic heme iron (Fe²⁺), which is generated during the parasite's digestion of hemoglobin.[4][12] This interaction catalyzes the cleavage of the endoperoxide bridge, producing a cascade of highly reactive carbon-centered free radicals.[4] These radicals then indiscriminately alkylate and damage a multitude of vital parasite proteins and lipids, leading to oxidative stress and parasite death.[4][13]

Anhydrodihydroartemisinin: While it retains the endoperoxide bridge, the structural rearrangement in anhydrodihydroartemisinin significantly diminishes its antimalarial activity.[8] The altered conformation and electronic environment of the molecule likely hinder its efficient activation by heme iron. Consequently, the generation of cytotoxic radicals is drastically reduced, rendering the molecule far less effective at killing the malaria parasite. It is often described as having much weaker antimalarial activity than its parent compound.[8]

Caption: Comparative mechanistic pathways of Artemisinin vs. Anhydrodihydroartemisinin.

Broader Biological Spectrum

Research has expanded to investigate the therapeutic potential of artemisinin and its primary active metabolite, DHA, beyond malaria. Numerous studies have highlighted their promising anticancer, anti-inflammatory, and antiviral activities.[14][15][16][17] These effects are often linked to the same iron-dependent mechanism, inducing oxidative stress and apoptosis in cancer cells, which have high iron requirements.[15][16]

In stark contrast, anhydrodihydroartemisinin is not a focus of such therapeutic research. Its relevance is confined to the field of pharmaceutical analysis, where its presence signifies the degradation of a clinically vital drug.

Analytical Differentiation: Methodologies and Protocols

The clear physicochemical differences between artemisinin, DHA, and anhydrodihydroartemisinin allow for their effective separation and quantification using standard chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the cornerstone method for quality control, stability testing, and pharmacokinetic studies.

Experimental Protocol: HPLC-UV for a Stability Study

This protocol describes a self-validating system for monitoring the degradation of Dihydroartemisinin (DHA) into Anhydrodihydroartemisinin under forced degradation conditions.

-

Objective: To separate and quantify DHA and its primary degradation product, anhydrodihydroartemisinin, to assess the stability of a DHA drug substance.

-

Causality of Method Choice: Reversed-phase HPLC is selected due to the significant polarity difference between DHA (more polar, with a hydroxyl group) and anhydrodihydroartemisinin (less polar, with an enol ether). This polarity difference will result in distinct retention times, with the less polar anhydrodihydroartemisinin eluting later from the nonpolar C18 column.

-

Materials & Instrumentation:

-

HPLC System with a UV/Vis Detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v), filtered and degassed

-

Reference Standards: Dihydroartemisinin (USP/EP grade), Anhydrodihydroartemisinin

-

Sample: Dihydroartemisinin drug substance

-

Acid for degradation: 0.1 M Hydrochloric Acid

-

-

Step-by-Step Methodology:

-

Standard Preparation:

-

Accurately weigh and dissolve reference standards of DHA and anhydrodihydroartemisinin in acetonitrile to prepare individual stock solutions (e.g., 1 mg/mL).

-

Prepare a mixed working standard solution containing both compounds at a known concentration (e.g., 50 µg/mL each) by diluting the stock solutions.

-

-

Sample Preparation (Forced Degradation):

-

Prepare a solution of the DHA drug substance in acetonitrile (e.g., 1 mg/mL).

-

Transfer an aliquot of this solution to a vial and add an equal volume of 0.1 M HCl.

-

Heat the solution at 60°C for 2 hours to induce degradation.

-

Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.

-

Dilute the final solution with the mobile phase to a theoretical concentration of 50 µg/mL (based on the initial DHA amount).

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase: Acetonitrile:Water (60:40)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 210 nm

-

-

Analysis Sequence:

-

Inject a blank (mobile phase) to establish a baseline.

-

Inject the mixed working standard solution multiple times (n=5) to establish system suitability (retention time, peak shape, resolution).

-

Inject the prepared degraded sample solution.

-

-

Data Interpretation:

-

Identify the peaks in the sample chromatogram by comparing retention times with the standards. DHA will have a shorter retention time than the less polar anhydrodihydroartemisinin.

-

Calculate the amount of anhydrodihydroartemisinin formed and the amount of DHA remaining by comparing their respective peak areas to those of the reference standards.

-

-

Caption: Workflow for HPLC-based stability analysis of Dihydroartemisinin.

Conclusion

The foundational differences between artemisinin and anhydrodihydroartemisinin are stark and scientifically significant. Artemisinin is a life-saving natural product whose therapeutic action is derived from its unique endoperoxide bridge and its subsequent iron-mediated activation. Anhydrodihydroartemisinin, in contrast, is a chemical artifact—a degradation product of artemisinin's active metabolite, DHA. Its altered molecular structure cripples the key mechanism of action, rendering it biologically weak. For researchers, scientists, and drug development professionals, distinguishing between these two molecules is not merely an academic exercise. It is a fundamental requirement for ensuring the quality, stability, and efficacy of artemisinin-based combination therapies that remain a critical weapon in the global fight against malaria.

References

-

Wikipedia. Artemisinin. [Link]

-

Medicines for Malaria Venture. Artemisinin: a game-changer in malaria treatment. [Link]

-

MDPI. Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives. [Link]

-

Robert, A., et al. (2002). Artemisinin: mechanisms of action, resistance and toxicity. International Journal for Parasitology, 32(13), 1655-60. [Link]

-

National Center for Biotechnology Information. Mechanisms of artemisinin resistance in Plasmodium falciparum malaria. [Link]

-

National Center for Biotechnology Information. Artemisinin biosynthesis and its regulatory enzymes: Progress and perspective. [Link]

-

MDPI. From Plant to Yeast—Advances in Biosynthesis of Artemisinin. [Link]

-

Taylor & Francis Online. Biosynthesis of artemisinin – revisited. [Link]

-

Frontiers. A Review of Biotechnological Artemisinin Production in Plants. [Link]

-

ResearchGate. Chemical structure of artemisinin (a) and its derivatives. [Link]

-

Patsnap Synapse. What is the mechanism of Artemisinin?. [Link]

-

BioOne Complete. ARTEMISININ: THE BIOSYNTHETIC PATHWAY AND ITS REGULATION IN ARTEMISIA ANNUA, A TERPENOID- RICH SPECIES. [Link]

-

ResearchGate. Narrative Review of Artemisinin Resistance Mechanisms. [Link]

-

National Center for Biotechnology Information. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. [Link]

-

World Health Organization (WHO). Malaria: Artemisinin partial resistance. [Link]

-

National Center for Biotechnology Information. Anhydrodihydroartemisnin | C15H22O4. [Link]

-

ScienceDirect. Exploring combinations of dihydroartemisinin for cancer therapy: A comprehensive review. [Link]

-

National Center for Biotechnology Information. Structure–Activity Relationships of the Antimalarial Agent Artemisinin 10. Synthesis and Antimalarial Activity of Enantiomers of rac-5β-Hydroxy-d-Secoartemisinin and Analogs: Implications Regarding the Mechanism of Action. [Link]

-

Haynes, R. K. (2006). From artemisinin to new artemisinin antimalarials: biosynthesis, extraction, old and new derivatives, stereochemistry and medicinal chemistry requirements. Current topics in medicinal chemistry, 6(5), 509-37. [Link]

-

IUPHAR/BPS Guide to MALARIA PHARMACOLOGY. artemisinin. [Link]

-

National Center for Biotechnology Information. Dihydroartemisinin as a Sensitizing Agent in Cancer Therapies. [Link]

-

Lu, C., et al. (2021). Dihydroartemisinin: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases. Frontiers in Oncology, 11, 722331. [Link]

-

Frontiers. Repurposing Artemisinin and its Derivatives as Anticancer Drugs: A Chance or Challenge?. [Link]

-

PharmGKB. Artemisinin and Derivatives Pathway, Pharmacokinetics. [Link]

-

National Center for Biotechnology Information. Dihydroartemisinin: A Potential Natural Anticancer Drug. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. artemisinin. [Link]

-

ResearchGate. Biological Activities of Artemisinin Derivatives Beyond Malaria. [Link]

-

Analytica Chemie. Anhydro Dihydro Artemisinin. [Link]

-

Roth, R. J., & Acton, N. (1989). A simple conversion of artemisinic acid into artemisinin. Journal of natural products, 52(5), 1183-5. [Link]

-

Wikipedia. Dihydroartemisinin. [Link]

-

ResearchGate. Chemical conversion of artemisinic acid to artemisinin. [Link]

-

National Center for Biotechnology Information. Comparison of Oral Artesunate and Dihydroartemisinin Antimalarial Bioavailabilities in Acute Falciparum Malaria. [Link]

-

National Center for Biotechnology Information. Characterization of antimalarial activity of artemisinin-based hybrid drugs. [Link]

-

National Center for Biotechnology Information. Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies. [Link]

-

Li, Y., & Shan, C. (2019). Biological Activities of Artemisinin Derivatives Beyond Malaria. Current topics in medicinal chemistry, 19(21), 1878-1895. [Link]

-

Molecules. Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies. [Link]

Sources

- 1. Artemisinin biosynthesis and its regulatory enzymes: Progress and perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A Review of Biotechnological Artemisinin Production in Plants [frontiersin.org]

- 3. Artemisinin - Wikipedia [en.wikipedia.org]

- 4. Artemisinin: mechanisms of action, resistance and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Dihydroartemisinin - Wikipedia [en.wikipedia.org]

- 7. ClinPGx [clinpgx.org]

- 8. anhydrodihydroartemisinin | 82596-30-3 [chemicalbook.com]

- 9. This compound | C15H22O4 | CID 393517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Anhydro Dihydro Artemisinin | CAS No 82596-30-3 [analyticachemie.in]

- 11. researchgate.net [researchgate.net]

- 12. Artemisinin: a game-changer in malaria treatment | Medicines for Malaria Venture [mmv.org]

- 13. What is the mechanism of Artemisinin? [synapse.patsnap.com]

- 14. Exploring combinations of dihydroartemisinin for cancer therapy: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dihydroartemisinin as a Sensitizing Agent in Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dihydroartemisinin: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biological Activities of Artemisinin Derivatives Beyond Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

From Leaf to Lead: A Technical Guide to the Derivation of Anhydrodihydroartemisinin from Artemisia annua

Abstract